1-Ethyl-1H-indole-5-carbonitrile
Overview
Description
1-Ethyl-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it a valuable target for synthetic chemists.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-ethyl-1h-indole-5-carbonitrile, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves the formation of bonds between the indole derivative and its target, altering the target’s function and leading to the observed biological effect.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the targets mentioned earlier and their downstream effects, which can include the regulation of cellular processes, immune responses, and metabolic activities.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects can be diverse, ranging from changes in cellular function to alterations in immune response .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-5-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-ethylindole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 1-ethyl-1H-indole-5-amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: 1-Ethyl-1H-indole-5-amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
1-Methyl-1H-indole-5-carbonitrile: Similar in structure but with a methyl group instead of an ethyl group.
1-Propyl-1H-indole-5-carbonitrile: Contains a propyl group instead of an ethyl group.
1-Ethyl-1H-indole-3-carbonitrile: The nitrile group is positioned at the 3-position instead of the 5-position.
Uniqueness: 1-Ethyl-1H-indole-5-carbonitrile is unique due to the specific positioning of the nitrile group at the 5-position and the presence of an ethyl group at the 1-position. These structural features can influence the compound’s reactivity and biological activity, making it distinct from other indole derivatives.
Properties
IUPAC Name |
1-ethylindole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDKGPNSGMKSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470916 | |
Record name | 1-ETHYL-1H-INDOLE-5-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83783-28-2 | |
Record name | 1-ETHYL-1H-INDOLE-5-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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